Lipophilicity: Cycloheptyl vs. Cyclohexyl Analog
The predicted octanol–water partition coefficient of N,N'-dicycloheptylhexanediamide is ACD/LogP 3.76 (ACD/Labs Percepta v14.00) , compared with XLogP3-AA 3.1 for the dicyclohexyl analog [1]. This difference of approximately 0.66 log units—equivalent to a ~4.6-fold higher predicted octanol partitioning—is attributable to the additional methylene unit in each cycloheptyl ring. A separate estimation method (KOWWIN v1.67) yields an estimated Log Kow of 4.77 for the target compound, substantially above the dicyclohexyl analog's XLogP3 value . Users should note that these values derive from different computational methods (ACD/Labs vs. XLogP3) and are predictive rather than experimental; head-to-head experimental logP measurements under identical conditions are not available in the public domain.
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP 3.76 (ACD/Labs Percepta); est. Log Kow 4.77 (KOWWIN v1.67) |
| Comparator Or Baseline | N,N'-Dicyclohexylhexanediamide: XLogP3-AA 3.1 (PubChem) |
| Quantified Difference | Δ logP ~0.66 (ACD/LogP vs. XLogP3); ~4.6-fold higher octanol partitioning; est. Log Kow difference ~1.67 vs. XLogP3 (different estimation methods) |
| Conditions | Computational prediction; no experimental logP data identified for either compound |
Why This Matters
Higher lipophilicity may improve membrane permeability for cell-based assays but also reduce aqueous solubility, directly affecting formulation strategy and biological assay design relative to the cyclohexyl analog.
- [1] PubChem. N,N'-Dicyclohexylhexanediamide. CID 3094432. XLogP3-AA: 3.1. View Source
